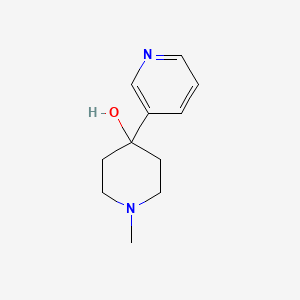
4-Piperidinol, 1-methyl-4-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 1-methyl-4-(3-pyridinyl)- is a chemical compound with the molecular formula C11H14N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom This compound is known for its unique structure, which includes a piperidinol core substituted with a methyl group and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- typically involves the reaction of piperidine derivatives with pyridine compounds. One common method is the reaction of 4-piperidone with methylamine and 3-pyridinecarboxaldehyde under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 1-methyl-4-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- can yield 4-piperidone derivatives, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of substituted piperidinol derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Piperidinol, 1-methyl-4-(3-pyridinyl)- can be compared with other similar compounds, such as:
4-Methyl-4-piperidinol: This compound has a similar piperidinol core but lacks the pyridinyl group, resulting in different chemical and biological properties.
4-Hydroxypiperidine: Another related compound with a hydroxyl group on the piperidine ring, which also exhibits distinct chemical reactivity and biological activity.
Desmethylprodine: A phenylpiperidine derivative with different structural features and pharmacological effects.
These comparisons highlight the unique structural and functional characteristics of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)-, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
75446-42-3 |
|---|---|
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
1-methyl-4-pyridin-3-ylpiperidin-4-ol |
InChI |
InChI=1S/C11H16N2O/c1-13-7-4-11(14,5-8-13)10-3-2-6-12-9-10/h2-3,6,9,14H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
GHHFIXSVTXTKTH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















